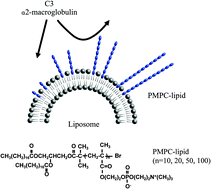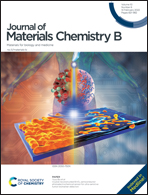Effect of liposome surface modification with water-soluble phospholipid polymer chain-conjugated lipids on interaction with human plasma proteins†
Journal of Materials Chemistry B Pub Date: 2021-09-20 DOI: 10.1039/D1TB01485D
Abstract
Alternative liposome surface coatings for PEGylation to evade the immune system, particularly the complement system, have garnered significant interest. We previously reported poly(2-methacryloyloxyethyl phosphorylcholine) (MPC)-based lipids (PMPC–lipids) and investigated the surface modification of liposomes. In this study, we synthesize PMPC–lipids with polymerization degrees of 10 (MPC10–lipid), 20 (MPC20–lipid), 50 (MPC50–lipid), and 100 (MPC100–lipid), and coated liposomes with 1, 5, or 10 mol% PMPC–lipids (PMPC–liposomes). Non-modified and PEGylated liposomes are used as controls. We investigate the liposome size, surface charge, polydispersity index, and adsorption of plasma proteins to the liposomes post incubation in human plasma containing N,N,N′,N′-ethylenediamine tetraacetic acid (EDTA) or lepirudin by some methods such as sodium dodecyl sulphate–polyacrylamide gel electrophoresis (SDS–PAGE), western blotting, and automated capillary western blot, with emphasis on the binding of complement protein C3. It is shown that the coating of liposome PMPC–lipids can suppress protein adsorption more effectively with an increase in the molecular weight and molar ratio (1–10 mol%). Apolipoprotein A-I is detected on PMPC–liposomes with a higher molecular weight and higher molar ratio of PMPC–lipids, whereas α2-macroglobulin is detected on non-modified, PEGylated, and PMPC–liposomes with a shorter polymer chain. In addition, a correlation is shown among the PMPC molecular weight, molar ratio, and C3 binding. The MPC10–lipid cannot inhibit C3 binding efficiently, whereas surface modifications with 10 mol% MPC20–lipid and 5 mol% and 10 mol% MPC50–lipid suppress both total protein and C3 binding. Hence, liposome modification with PMPC–lipids can be a possible strategy for avoiding complement activation.

Recommended Literature
- [1] Understanding the effect of monomer structure of oligoethylene glycol acrylate copolymers on their thermoresponsive behavior for the development of polymeric sensors†
- [2] Promoting Zn2+ storage capability of a vanadium-based cathode via structural reconstruction for aqueous Zn-ion batteries†
- [3] Pyramidalization/twisting of the amide functional group via remote steric congestion triggered by metal coordination†
- [4] Amphiphilic cationic lipopeptides with RGD sequences as gene vectors
- [5] Defect engineering of UiO-66 for CO2 and H2O uptake – a combined experimental and simulation study†
- [6] Click Co sandwich-terminated dendrimers as polyhydride reservoirs and micellar templates†
- [7] Recognition of the role of Natural Products as drugs to treat neglected tropical diseases by the 2015 Nobel prize in physiology or medicine
- [8] Rh(iii)-catalyzed redox-neutral C–H [4 + 1] annulation of sulfoximines with α,α-difluoromethylene alkynes: diastereoselective synthesis of E-monofluoroalkenyl benzoisothiazole 1-oxides†
- [9] Preferential adsorption of the additive is not a prerequisite for cononsolvency in water-rich mixtures†
- [10] Temperature-dependent magnetic properties of the room-temperature ferromagnetic Janus monolayer Fe2XY (X, Y = I, Br, Cl; X ≠ Y)†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 14763-63-4









